1-(4-Isocyanophenyl)ethanone
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Overview
Description
1-(4-Isocyanophenyl)ethanone is an organic compound with the molecular formula C9H7NO It is characterized by the presence of an isocyanate group attached to a phenyl ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Isocyanophenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-isocyanobenzoyl chloride with acetone in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product after purification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient synthesis. The process may include steps such as distillation and crystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Isocyanophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, leading to the formation of ureas, carbamates, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Ureas, carbamates, and other substituted products.
Scientific Research Applications
1-(4-Isocyanophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of polymers, coatings, and other materials due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of 1-(4-Isocyanophenyl)ethanone involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity is exploited in various applications, including the synthesis of ureas and carbamates. The compound can also inhibit certain enzymes by covalently modifying their active sites, leading to potential antimicrobial effects .
Comparison with Similar Compounds
- 1-(3-Isocyanophenyl)ethanone
- 1-(2-Isocyanophenyl)ethanone
- 4-Isocyanobenzaldehyde
Comparison: 1-(4-Isocyanophenyl)ethanone is unique due to the position of the isocyanate group on the phenyl ring, which influences its reactivity and the types of derivatives it can form. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-(4-isocyanophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-7(11)8-3-5-9(10-2)6-4-8/h3-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXQIIKTWJEFDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)[N+]#[C-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332312 |
Source
|
Record name | 1-(4-isocyanophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125192-28-1 |
Source
|
Record name | 1-(4-isocyanophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 125192-28-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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